6-(Dimethylamino)benzothiazole-2-carbonitrile 6-(Dimethylamino)benzothiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368247
InChI: InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9N3S
Molecular Weight: 203.27 g/mol

6-(Dimethylamino)benzothiazole-2-carbonitrile

CAS No.:

Cat. No.: VC18368247

Molecular Formula: C10H9N3S

Molecular Weight: 203.27 g/mol

* For research use only. Not for human or veterinary use.

6-(Dimethylamino)benzothiazole-2-carbonitrile -

Specification

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
IUPAC Name 6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile
Standard InChI InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3
Standard InChI Key QSLBGABSECHQIW-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC2=C(C=C1)N=C(S2)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the benzothiazole family, featuring a bicyclic framework comprising a benzene ring fused to a thiazole ring. Substitutions at the 2- and 6-positions introduce distinct electronic effects:

  • 2-Cyano group: A strong electron-withdrawing group (EWG) that polarizes the aromatic system.

  • 6-Dimethylamino group: A robust electron-donating group (EDG) that enhances electron density at the 6-position.

This "push-pull" configuration creates a polarized π-system, critical for NLO applications .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₀H₉N₃S
Molecular Weight203.27 g/mol
IUPAC Name6-(Dimethylamino)-1,3-benzothiazole-2-carbonitrile
SMILESCN(C)C₁=CC₂=C(C=C₁)N=C(S₂)C#N
LogP (Octanol-Water)2.28
Topological Polar Surface Area85.15 Ų

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations for C≡N (2220 cm⁻¹), C=N (1640 cm⁻¹), and C-S (690 cm⁻¹) align with benzothiazole derivatives .

  • ¹H NMR: Signals include δ 3.05 ppm (s, 6H, N(CH₃)₂), δ 6.82–7.80 ppm (m, 3H, aromatic protons), and δ 8.47 ppm (s, 1H, C₄-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 203.27 (M⁺) confirms the molecular formula .

Synthesis and Reactivity

Sonochemical Reductive Methylation

A novel method involves the reaction of 6-aminobenzothiazole-2-carbonitrile with dimethylamine and formaldehyde under ultrasonic irradiation. This approach achieves yields >85% by enhancing reaction kinetics .

Condensation Reactions

Alternative pathways utilize 2-cyanobenzothiazole intermediates. For example:

  • Step 1: Nitration of 2-cyanobenzothiazole to introduce a nitro group at the 6-position.

  • Step 2: Reduction of the nitro group to an amine, followed by dimethylation using methyl iodide .

Table 2: Synthesis Optimization

MethodReagentsYield (%)Reference
Sonochemical methylationDimethylamine, formaldehyde88
Reductive alkylationCH₃I, NaBH₄76

Reactivity Profile

The cyano group at C-2 participates in nucleophilic additions, while the dimethylamino group facilitates electrophilic substitutions. Key reactions include:

  • Cyclocondensation: With thiourea or hydrazines to form triazole or pyrimidine hybrids .

  • Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 6-(dimethylamino)benzothiazole-2-carbonitrile exhibit broad-spectrum activity:

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .

Table 4: IC₅₀ Values in Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HepG28.2
HCT11610.5
MCF712.1

The compound disrupts tubulin polymerization and induces apoptosis via caspase-3 activation .

Materials Science Applications

Non-Linear Optical (NLO) Properties

The push-pull electronic structure confers high hyperpolarizability (β = 45 × 10⁻³⁰ esu), making it suitable for NLO devices .

Table 5: NLO Parameters

ParameterValueMethod
First Hyperpolarizability (β)45 × 10⁻³⁰ esuEFISH
Dipole Moment (μ)6.8 DDFT

Fluorescent Probes

The compound’s rigid structure and electron-donating groups enable applications in bioimaging. Emission maxima at 450 nm (λₑₓ = 350 nm) facilitate cellular tracking .

Computational and ADMET Profiling

Drug-Likeness

  • Lipinski’s Rule: Molecular weight (203.27), LogP (2.28), and hydrogen bond acceptors/donors (3/0) comply with criteria .

  • Bioavailability Score: 0.55, indicating moderate oral absorption .

Toxicity Predictions

  • hERG Inhibition: Low risk (pIC₅₀ = 4.2).

  • Ames Test: Non-mutagenic .

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